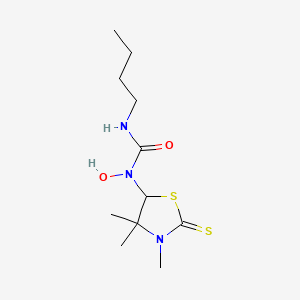
4-(cyclohexylthio)-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(cyclohexylthio)-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazole, commonly known as CYT-387, is a chemical compound that belongs to the indazole family. It is a potent inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are enzymes involved in the regulation of cytokine signaling pathways. CYT-387 has shown promising results in preclinical studies and is being investigated for its potential therapeutic applications in various diseases.
作用機序
CYT-387 is a potent inhibitor of 4-(cyclohexylthio)-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazole and JAK2, which are enzymes involved in the regulation of cytokine signaling pathways. 4-(cyclohexylthio)-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazole and JAK2 are activated by cytokine receptors, which leads to the activation of downstream signaling pathways, including the JAK-STAT pathway. The JAK-STAT pathway plays a critical role in the regulation of cell proliferation, differentiation, and survival. CYT-387 inhibits the activity of 4-(cyclohexylthio)-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazole and JAK2, which leads to the inhibition of downstream signaling pathways and ultimately results in the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
CYT-387 has been shown to have several biochemical and physiological effects. In preclinical studies, CYT-387 has been shown to inhibit the proliferation of MPN cells and induce apoptosis. CYT-387 has also been shown to inhibit the JAK-STAT signaling pathway, which plays a critical role in the regulation of cell proliferation, differentiation, and survival. Furthermore, CYT-387 has been shown to have anti-tumor and anti-inflammatory effects in various animal models.
実験室実験の利点と制限
CYT-387 has several advantages for lab experiments. It is a potent inhibitor of 4-(cyclohexylthio)-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazole and JAK2, which makes it a useful tool for studying the JAK-STAT signaling pathway. CYT-387 has also been shown to have anti-tumor and anti-inflammatory effects, which makes it a useful tool for studying these diseases. However, there are also some limitations to using CYT-387 in lab experiments. CYT-387 is a relatively new compound, and its effects in humans are not yet fully understood. Furthermore, CYT-387 is a potent inhibitor of 4-(cyclohexylthio)-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazole and JAK2, which may have off-target effects on other signaling pathways.
将来の方向性
There are several future directions for the study of CYT-387. One area of research is the development of CYT-387 as a therapeutic agent for the treatment of MPNs. CYT-387 has shown promising results in preclinical studies, and clinical trials are currently underway to evaluate its safety and efficacy in humans. Another area of research is the development of CYT-387 as a therapeutic agent for the treatment of solid tumors. CYT-387 has shown anti-tumor activity in various preclinical models, and further studies are needed to evaluate its potential as a cancer therapy. Finally, research is needed to further understand the mechanism of action of CYT-387 and its effects on other signaling pathways.
合成法
The synthesis of CYT-387 involves several steps, starting with the reaction of 4-bromo-1H-indazole with cyclohexylthiol and potassium carbonate in N,N-dimethylformamide (DMF) to yield 4-(cyclohexylthio)-1H-indazole. This intermediate is then reacted with 1,3-oxathiolane-2-thione in the presence of sodium hydride and DMF to give 4-(cyclohexylthio)-3-(1,3-oxathiolan-2-yl)-1H-indazole. Finally, nitration of this intermediate with a mixture of nitric and sulfuric acids in acetic acid produces CYT-387.
科学的研究の応用
CYT-387 has been extensively studied for its potential therapeutic applications in various diseases, including myeloproliferative neoplasms (MPNs), solid tumors, and inflammatory diseases. In preclinical studies, CYT-387 has shown potent anti-proliferative effects on MPN cells and has been shown to induce apoptosis and inhibit the JAK-STAT signaling pathway. CYT-387 has also demonstrated anti-tumor activity in various solid tumors, including breast, prostate, and lung cancers. Furthermore, CYT-387 has shown anti-inflammatory effects in animal models of rheumatoid arthritis and has been shown to reduce the production of pro-inflammatory cytokines.
特性
IUPAC Name |
4-cyclohexylsulfanyl-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenylindazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c26-25(27)16-13-18-20(19(14-16)30-17-9-5-2-6-10-17)21(22-28-11-12-29-22)23-24(18)15-7-3-1-4-8-15/h1,3-4,7-8,13-14,17,22H,2,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWQJSXEMCMBFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=CC(=CC3=C2C(=NN3C4=CC=CC=C4)C5OCCS5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-cyclopenten-1-ylcarbonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6041300.png)
![ethyl [1-({[1-(2-methoxyethyl)-6-oxo-3-piperidinyl]carbonyl}amino)cyclohexyl]acetate](/img/structure/B6041309.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B6041314.png)

![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-bromoaniline](/img/structure/B6041336.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6041339.png)
![1-cycloheptyl-N-methyl-N-[(5-phenyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6041351.png)
![3-[(4-bromophenyl)imino]-7-chloro-1,3-dihydro-2H-indol-2-one](/img/structure/B6041359.png)

![N-({[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}carbonyl)-2-methylbenzamide](/img/structure/B6041366.png)
![10,12-dioxatetracyclo[7.2.1.1~3,6~.0~2,7~]tridec-4-en-8-one](/img/structure/B6041371.png)
![methyl 4-oxo-4-{[1-(2-phenylethyl)-3-piperidinyl]amino}butanoate](/img/structure/B6041391.png)
![4-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-nitrobenzamide](/img/structure/B6041402.png)
![N-[3-(1H-imidazol-1-yl)-1-phenylpropyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B6041407.png)